Destruxin A

Vue d'ensemble

Description

Destruxin A (DA) is a cyclo-peptidic mycotoxin from the entomopathogenic fungus Metarhizium anisopliae . It has insecticidal, anti-viral, and antiproliferative activities . It’s a cyclic hexadepsipeptide produced by fungus causing paralysis and death in insects .

Synthesis Analysis

Destruxins are synthesized by a cluster of genes including non-ribosomal peptide synthetase . The total synthesis of destruxin E was achieved, and its absolute configuration was successfully determined to be (S) .

Molecular Structure Analysis

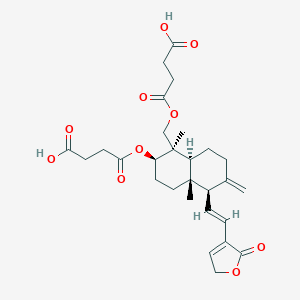

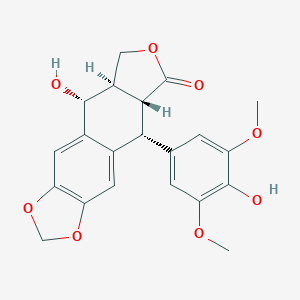

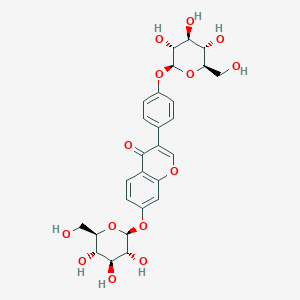

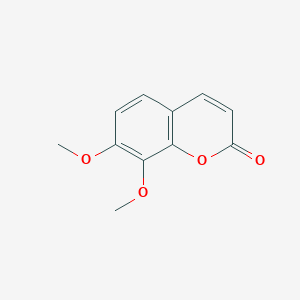

Destruxin A is a 19-membered cyclodepsipeptide, and consists of five amino acid residues (β-alanine (Ala), N-methyl-alanine (MeAla), N-methyl-valine (MeVal), isoleucine (Ile), and proline (Pro)) and α-hydroxy acid derivative containing a terminal epoxide in the side chain .

Chemical Reactions Analysis

The concentration of the substrate for macrolactonization was investigated to determine how best to reduce the amount of solvent; the reaction successfully proceeded at the concentration of 6 mM, leading to the macrolactone 10a without the formation of the problematic dimerized product .

Physical And Chemical Properties Analysis

Destruxin A has a molecular weight of 577.71 . It’s a solid substance that should be stored at -20°C, dry, and sealed .

Applications De Recherche Scientifique

Insecticidal Application

- Summary of Application : DA, a major secondary metabolite of Metarhizium anisopliae, has anti-immunity effects on insects . It displays diverse bioactivities, including insecticidal, antifeedant, and growth-retardant effects .

- Results or Outcomes : The effects of DA on insects include inhibition of immunity, growth retardation, and insecticidal effects .

Anticancer Activity

- Summary of Application : DA has been found to have anticancer activity in humans .

- Results or Outcomes : The specific outcomes of DA’s anticancer activity are not detailed in the source .

Immunosuppressant

- Summary of Application : DA has been found to alter the morphology of hemocytes and impair their immune function .

- Methods of Application : In the study, DA was likely introduced to the cells in a controlled laboratory setting .

- Results or Outcomes : DA appears to have a multi-targeted approach to cellular structures and multiple life processes, leading to cell death .

Transport Inhibitor

- Summary of Application : DA has been used as a transport inhibitor in Drosophila melanogaster .

- Results or Outcomes : The specific outcomes of DA’s transport inhibitory activity are not detailed in the source .

Genetic Basis of Destruxin Production

- Summary of Application : The genetic basis of destruxin production in the entomopathogen Metarhizium robertsii has been studied . The study aimed to establish the genetic bases for the biosynthesis of this family of depsipeptides .

- Methods of Application : The study involved identifying a 23,792-bp gene in Metarhizium robertsii ARSEF 2575 containing six complete nonribosomal peptide synthetase modules .

- Results or Outcomes : The study found that the destruxin synthetase (DXS) disruption mutant was as virulent as the control strain when conidial inoculum was topically applied to larvae of Spodoptera exigua, Galleria mellonella, and Tenebrio molitor indicating that destruxins are dispensable for virulence in these insect hosts .

Interaction with Proteins of Bombyx mori

- Summary of Application : DA has been found to interact with the SEC23A and TEME214 proteins of Bombyx mori .

- Methods of Application : The study conducted drug affinity responsive target stability (DARTS) experiments to identify the DA-binding proteins .

- Results or Outcomes : The study confirmed that BmSEC23 and BmTMEM214 are the DA-binding proteins .

Interaction with Immunophilins

- Summary of Application : DA has been found to interact with three immunophilins, peptidyl–prolyl cis–trans isomerase (BmPPI), FK506 binding-protein 45 (BmFKBP45) and BmFKBP59 homologue, in the silkworm, Bombyx mori .

- Methods of Application : The study performed bio-layer interferometry (BLI) assay to validate the interaction between DA and the three immunophilins .

- Results or Outcomes : The results showed that DA has interaction with BmPPI, whose affinity constant value is 1.98 × 10 −3 M and which has no affinity with FKBP45 and FKBP59 homologue in vitro .

Interaction with Aminoacyl tRNA Synthases

Safety And Hazards

Orientations Futures

The mode of action of Destruxin A is still unknown and requires further investigation . More researches supported that DA is an insect innate immunosuppressant . This study could provide molecular evidence for the analysis of the insecticidal toxicology of DA and further improve the study of the pathogenic insect mechanism of Metarhizium .

Propriétés

IUPAC Name |

16-butan-2-yl-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H47N5O7/c1-9-12-21-27(38)34-16-11-13-20(34)26(37)31-23(18(5)10-2)28(39)33(8)24(17(3)4)29(40)32(7)19(6)25(36)30-15-14-22(35)41-21/h9,17-21,23-24H,1,10-16H2,2-8H3,(H,30,36)(H,31,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYSEKITPHTMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985485 | |

| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-6-(propan-2-yl)-16-(prop-2-en-1-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Destruxin A | |

CAS RN |

6686-70-0 | |

| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-6-(propan-2-yl)-16-(prop-2-en-1-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Destruxin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)